秋水仙碱

描述

Colchicine is an alkaloid medication used to treat gout and Behçet’s disease . It is less preferred than nonsteroidal anti-inflammatory drugs (NSAIDs) or steroids for gout . Other uses for colchicine include the management of pericarditis and familial Mediterranean fever . It is taken orally .

Synthesis Analysis

Colchicine is biosynthesized from phenylalanine and tyrosine, which process 4-hydroxy-dihydro cinnamaldehyde (4-HDCA) and dopamine. A Pictet–Spengler reaction-based joining of 4-HDCA and dopamine results in a 1-phenethyl isoquinoline scaffold. This scaffold, through a series of methylations and phenyl ring hydroxylations, produces (S)-autumnaline .Molecular Structure Analysis

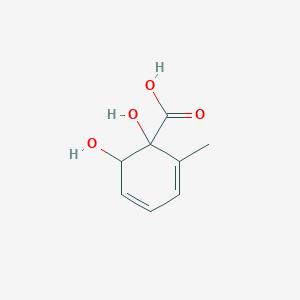

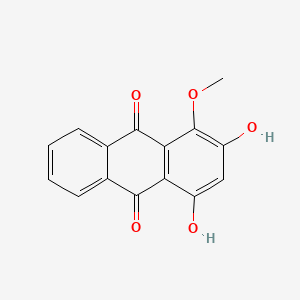

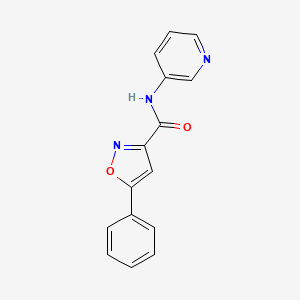

The molecular structure of colchicine is based on the 3D structure of intestinal tight junction protein ZO-1 and the ligand library containing dozens of small-molecule compounds with the basic skeleton of COL and its metabolites .Chemical Reactions Analysis

Colchicine is produced as just one of the two possible enantiomers (mirror-image isomers) of the compound. An enantioselective synthesis of colchicine was finally achieved in 2017, but is impractical for industrial production .Physical And Chemical Properties Analysis

Colchicine is an alkaloid drug derived from a plant belonging to the Lily family, known as Colchicum autumnale, or "autumn crocus" . The oral bioavailability of colchicine is approximately 50%, the volume of distribution is 5–8 l/kg, and it has 40% protein binding to albumin .科学研究应用

修改秋水仙碱的生物效应:秋水仙碱及其衍生物,包括秋水仙碱,已被研究用于治疗淋巴细胞白血病和其他疾病的潜力。其中一种衍生物秋水仙碱在体外和体内筛选中表现出很高的效力(Brossi et al., 1983)。

与微管结合:研究重点放在秋水仙碱及其类似物如何与微管结合,微管是参与细胞分裂的蛋白质。这项研究对于理解秋水仙碱在医学治疗中的作用机制具有重要意义(Dumortier et al., 1997)。

新合成和抗肿瘤潜力:对秋水仙碱的研究探索了其合成和作为抗肿瘤药物的潜力,突显了它在肿瘤学中的重要性(Dumont et al., 1987)。

小麦育种中的染色体加倍:秋水仙碱已被用于农业研究,特别是在小麦育种中,用于植物染色体加倍。这种应用对于植物遗传研究和育种计划至关重要(Soriano et al., 2007; Islam, 2010)。

治疗各种疾病:除了传统用于治疗痛风外,秋水仙碱还被用于治疗家族性地中海热、皮肤病和作为心血管疗法的一部分(Dasgeb et al., 2018; Tardif et al., 2019)。

在病毒研究中抑制轴突运输:秋水仙碱已被用于抑制轴突运输,用于与狂犬病等病毒传播相关的研究中,展示了它在病毒学中的实用性(Tsiang, 1979)。

植物育种中的多倍体诱导:其在诱导各种植物(如芒草属植物)多倍体方面的作用已成为一个重点领域,具有增强植物育种技术的应用(Głowacka等,2009)。

作用机制和治疗用途:已对秋水仙碱的作用机制和在各种医学疾病中不断扩展的治疗用途进行了全面审查,强调了它在医学中的多方面作用(Leung et al., 2015)。

作用机制

Colchicine works by decreasing inflammation via multiple mechanisms . It exerts its unique action mainly through inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .

未来方向

New directions for the use of colchicine include its use in preventing adverse events after intermediate- or high-risk non-cardiac surgery, which will be explored in the ongoing POPCORN trial, as well as its use in preventing stent thrombosis in conjunction with single anti-platelet therapy as was shown in the MACT pilot trial .

属性

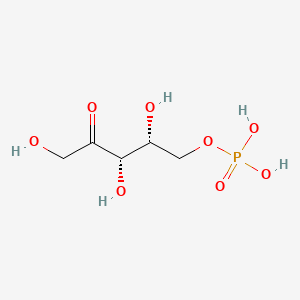

IUPAC Name |

N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-12(23)22-17-9-8-13-10-18(25-2)20(26-3)21(27-4)19(13)15-7-5-6-14(24)11-16(15)17/h5-7,10-11,17H,8-9H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPCQFIROMOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966122 | |

| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Colchicide | |

CAS RN |

518-15-0, 86436-50-2 | |

| Record name | Colchicide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086436502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COLCHICIDE.HCL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline](/img/structure/B1197584.png)